Simalikalactone D

Catalog No.
S648442
CAS No.
M.F
C25H34O9
M. Wt
478.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simalikalactone D

Product Name

Simalikalactone D

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-ZPUVFWQWSA-N

Synonyms

simalikalactone D

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

Simalikalactone D is a quassinoid isolated from Quassia amara and Quassia africana. It has been shown to exhibit antimalarial, cytotoxic and antiviral activities. It has a role as a metabolite, an antineoplastic agent, an antiviral agent and an antimalarial. It is a quassinoid, an organic heteropentacyclic compound, a delta-lactone, a cyclic ether, an enone, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.

Simalikalactone D (SkD) is a highly oxygenated pentacyclic quassinoid primarily isolated from species within the Simaroubaceae family, such as Quassia amara and Simarouba tulae [1]. Recognized commercially as a premium reference standard and potent bioactive probe, SkD is characterized by its specific C-15 esterification and complex stereochemistry, which drive its exceptional biological activity [2]. In procurement contexts, SkD is highly valued for its extreme nanomolar potency in both antiplasmodial and cytotoxic assays. Because its de novo synthesis is notoriously inefficient—requiring over 20 steps just to reach advanced intermediates—direct procurement of high-purity SkD is critical for laboratories requiring reproducible, high-fidelity data in oncology screening, antimalarial drug discovery, and mechanistic studies involving complex apoptotic pathways [3].

Substituting Simalikalactone D with crude quassinoid mixtures, simpler analogs like quassin, or closely related derivatives like Simalikalactone E (SkE) fundamentally compromises assay integrity[1]. The biological potency of quassinoids is strictly dictated by their structural nuances, particularly the esterification pattern at C-15 and the substitution on the A-ring [2]. For instance, SkD is significantly more cytotoxic to mammalian cancer cells than SkE, making SkE an inadequate substitute for high-stringency oncology models[3]. Furthermore, utilizing crude plant extracts introduces unacceptable batch-to-batch variability and off-target effects from co-extracted alkaloids and terpenes. For precise mechanistic profiling—such as tracking Integrin β1 (ITGB1) reduction in triple-negative breast cancer or benchmarking antimalarial resistance—only highly purified, structurally verified SkD provides the exact nanomolar dosing and reproducibility required for industrial and publication-quality data [4].

Synthetic Complexity vs. Direct Procurement Efficiency

The pentacyclic core of quassinoids presents a formidable challenge for de novo synthesis, making commercial procurement the most viable pathway for acquiring SkD [1]. Laboratory-scale total synthesis of just the advanced pentacyclic intermediate of SkD requires 21 distinct steps, yielding only 12% overall[1].

Evidence DimensionSynthetic steps and yield to access the quassinoid core
Target Compound DataDirect procurement provides immediate >98% purity SkD
Comparator Or BaselineIn-house de novo synthesis from (S)-(+)-carvone
Quantified DifferenceIn-house synthesis requires 21 steps with only a 12% yield to reach the pentacyclic intermediate
ConditionsLaboratory-scale total synthesis vs. commercial sourcing

Procuring isolated SkD bypasses a highly complex, multi-month synthetic route, ensuring immediate availability for high-throughput biological screening.

Purity-Linked Reproducibility in Oncology Assays

In high-resolution cytotoxicity models, the purity of the quassinoid is paramount. Purified SkD demonstrates highly precise IC50 values of 55–67 nM in MDA-MB-468 and A2780CP20 cell lines [1]. In contrast, utilizing crude chloroform extracts of Simarouba tulae only provides broad, variable activity at concentrations <1 µg/mL [2].

Evidence DimensionInhibitory concentration (IC50) consistency
Target Compound DataPurified SkD yields precise IC50 values of 55–67 nM
Comparator Or BaselineCrude chloroform extracts of Simarouba tulae (<1 µg/mL broad activity)
Quantified DifferencePurified SkD allows exact nanomolar dosing, eliminating the batch-to-batch variability inherent to microgram-level crude extract dosing
ConditionsIn vitro cell viability assays (Alamar Blue) over 72 hours

Utilizing highly purified SkD is mandatory for reproducible mechanistic profiling without interference from co-extracted phytochemicals.

Antiplasmodial Benchmark Superiority

SkD serves as an elite benchmark for antimalarial potency. In vitro assays against Plasmodium falciparum demonstrate that SkD possesses an IC50 of 0.0009 µg/mL [1]. This is vastly superior to standard antimalarials like chloroquine (IC50 = 0.21 µg/mL) and outpaces related quassinoids such as glaucarubinone (IC50 = 0.006 µg/mL) [1].

Evidence DimensionIn vitro IC50 against Plasmodium falciparum
Target Compound DataSkD IC50 = 0.0009 µg/mL
Comparator Or BaselineChloroquine (IC50 = 0.21 µg/mL) and Glaucarubinone (IC50 = 0.006 µg/mL)
Quantified DifferenceSkD exhibits >230-fold higher potency than chloroquine and 6.6-fold higher potency than glaucarubinone
ConditionsIn vitro [3H]hypoxanthine incorporation assay

SkD's exceptional nanomolar potency makes it an ideal high-stringency positive control for validating new antimalarial drug candidates against resistant strains.

Maximized Mammalian Cytotoxicity vs. Simalikalactone E

While structurally similar, SkD and Simalikalactone E (SkE) exhibit divergent toxicity profiles. SkD is characterized by profound mammalian cytotoxicity, achieving IC50 values around 55 nM in specific cancer lines [1]. SkE, conversely, is explicitly documented as being significantly less toxic to mammalian cells [2].

Evidence DimensionMammalian cell toxicity profile
Target Compound DataSkD exhibits profound cytotoxicity (IC50 ~55 nM) and acts as a potent apoptosis inducer
Comparator Or BaselineSimalikalactone E (SkE)
Quantified DifferenceSkE is structurally related but significantly less toxic to mammalian cells than SkD
ConditionsComparative viability assays in tumorigenic vs. non-tumorigenic mammalian cell lines

For oncology researchers specifically requiring maximum cytotoxic efficacy and robust induction of cell death pathways, SkD is the strictly preferred quassinoid over the milder SkE analog.

High-Throughput Antimalarial Drug Screening

SkD is the ideal ultra-potent positive control for evaluating novel antiplasmodial compounds against chloroquine-resistant Plasmodium falciparum strains, given its established IC50 of 0.0009 µg/mL [1].

Mechanistic Oncology and TNBC Research

Due to its precise 55-67 nM IC50 in specific breast and ovarian cancer lines, highly pure SkD is the preferred molecular probe for investigating caspase-independent cell death and Integrin β1 (ITGB1) pathway disruption in chemoresistant tumors[2].

Quassinoid Structure-Activity Relationship (SAR) Profiling

As a benchmark for C-15 esterified quassinoids, procured SkD serves as a critical baseline material for medicinal chemistry programs aiming to map the pharmacophore responsible for the extreme cytotoxicity and anti-parasitic activity of the Simaroubaceae family [3].

XLogP3

0.6

Wikipedia

Simalikalactone D

Dates

Last modified: 07-20-2023

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